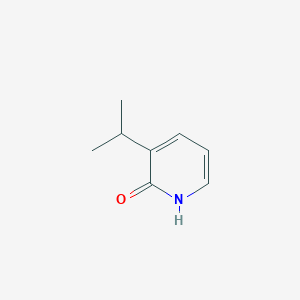

3-Isopropylpyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(2)7-4-3-5-9-8(7)10/h3-6H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADLIMTUDQPESU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Chemical Synthesis of Pyridin 2 1h One Systems, with Application to 3 Isopropylpyridin 2 1h One Derivatives

Strategic Approaches to Pyridin-2(1H)-one Ring Formation

The formation of the pyridin-2(1H)-one ring is achievable through several strategic pathways, each offering distinct advantages in terms of efficiency, substrate scope, and control over substitution patterns. These methods range from the convergence of multiple starting materials in a single step to elegant pericyclic and metal-mediated reactions.

Multicomponent Condensation Reactions for Scaffold Construction

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms from the starting materials. google.comirjms.com This approach is particularly valuable for building the pyridin-2(1H)-one core due to its atom economy and operational simplicity. irjms.com

A common MCR strategy involves a cascade of reactions, such as a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization. google.com For instance, the one-pot reaction of an aldehyde, an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate, and a third component such as cyanoacetohydrazide can yield highly functionalized pyridones. google.com These reactions are often catalyzed by a simple base like piperidine (B6355638) and can be performed in environmentally benign solvents like water or ethanol. google.com The synthesis of annulated pyridines can also be achieved through a four-component, one-pot cyclocondensation of N-phenacylpyridinium bromide, aromatic aldehydes, and ketones in the presence of ammonium (B1175870) acetate, often accelerated by microwave irradiation. nih.gov

To synthesize a derivative like 3-isopropylpyridin-2(1H)-one, one could envision a multicomponent reaction where one of the starting materials already contains the required isopropyl group. For example, a β-keto amide bearing an isopropyl group could be a key precursor in such a synthesis.

Table 1: Examples of Multicomponent Reactions for Pyridin-2(1H)-one Synthesis

| Reactants | Catalyst/Conditions | Product Type |

|---|---|---|

| Aldehyde, Malononitrile, Cyanoacetohydrazide | Piperidine, Water/Ethanol | N-Amino-3-cyano-2-pyridone derivatives google.com |

| 1-Acetyl-1-carbamoyl cyclopropanes, Malononitrile, Cyclic secondary amines | One-pot | Fully substituted pyridin-2(1H)-ones researchgate.net |

| N-phenacylpyridinium bromide, Aromatic aldehyde, Ketone, Ammonium acetate | Acetic acid, Microwave | Annulated pyridines nih.gov |

| Ketone, Malononitrile, Ethyl cyanoacetate, Hydrazine (B178648) hydrate (B1144303) | Piperidine, Ultrasound | 1,6-Diamino-2-oxo-1,2,3,4-tetrahydropyridine derivatives nih.gov |

Annulation and Cyclization Protocols (e.g., [4+2] and Formal [3+3] Annulations)

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a cornerstone of heterocyclic synthesis. For pyridin-2(1H)-ones, cycloaddition strategies such as [4+2] (Diels-Alder type) and formal [3+3] annulations are particularly effective. These methods involve the reaction of a four-atom component with a two-atom component (or two three-atom components) to construct the six-membered pyridone ring.

For example, the synthesis of 1,2-dihydropyridines can be achieved through a [4+2] cycloaddition reaction between 2-azadienes and enamines. frontiersin.org Other approaches include intermolecular oxidative cyclization and other [4+2] cyclizations for the construction of the pyridine (B92270) ring. A self-[3+2] annulation reaction of pyridinium (B92312) salts has also been developed, which proceeds under mild conditions to yield N-indolizine-substituted pyridine-2(1H)-ones. Enamine cyclization represents another key strategy, where adducts from the reaction of enaminones with nucleophiles are cyclized in the presence of a base to form novel pyridin-2(1H)-one derivatives.

Table 2: Examples of Annulation and Cyclization Protocols

| Reaction Type | Reactants | Key Features |

|---|---|---|

| [4+2] Cycloaddition | 2-Azadienes, Enamines | Forms 1,2-dihydropyridine scaffolds frontiersin.org |

| Self-[3+2] Annulation | Pyridinium salts | Mild, catalyst-free synthesis of N-indolizine-substituted pyridin-2(1H)-ones |

| Enamine Cyclization | Aliphatic enaminones, Nucleophiles (e.g., malononitrile), Aromatic amines | Base-catalyzed cyclization to form substituted pyridin-2(1H)-ones |

| [4+2] Annulation | p-Quinone methides, various C2 components | Brønsted acid-catalyzed route to chromenes and xanthenones |

Electrocyclization Processes in Pyridin-2(1H)-one Synthesis

Electrocyclization reactions are a type of pericyclic reaction characterized by the formation of a sigma bond between the termini of a conjugated pi system, leading to a cyclic product. The 6π-electrocyclization of aza-trienes is a powerful method for constructing the pyridin-2(1H)-one ring system. This reaction is often part of a tandem or cascade sequence, providing rapid access to complex molecular architectures from simple precursors. frontiersin.org

One notable application is the tandem Curtius rearrangement/6π-electrocyclization, which has been successfully used in the total synthesis of the alkaloid (-)-lyconadin C to fashion its 2-pyridone system. Another approach involves a cascade aza-Wittig/6π-electrocyclization process. In this sequence, an aza-Wittig reaction between a vinyliminophosphorane and a ketone generates an azatriene intermediate in situ, which then undergoes a thermal 6π disrotatory electrocyclization to afford 1,6-dihydropyridines. frontiersin.org The process is thermodynamically driven and often followed by a-hydride shift to yield the final aromatic or partially saturated product. frontiersin.org

Table 3: Examples of Electrocyclization in Pyridin-2(1H)-one Synthesis

| Preceding Reaction | Intermediate | Key Transformation | Application/Product |

|---|---|---|---|

| Curtius Rearrangement | Acyl azide (B81097) -> Isocyanate -> Aza-triene | 6π-Electrocyclization | Total synthesis of (-)-Lyconadin C |

| Aza-Wittig Reaction | Vinyliminophosphorane + Ketone -> Azatriene | Thermal 6π Disrotatory Electrocyclization | Synthesis of 1,6-dihydropyridines with quaternary stereocenters frontiersin.org |

| Claisen Rearrangement/ Isomerization | Propargyl enol ethers + Primary amines | 6π-Aza-electrocyclization | Domino access to substituted alkyl 1,2-dihydropyridine-3-carboxylates frontiersin.org |

Utilization of Blaise Reaction Intermediates

The Blaise reaction traditionally involves the zinc-mediated reaction of a nitrile with an α-haloester to form a β-enamino ester or β-keto ester. More recently, the in situ-generated Blaise reaction intermediate, an organozinc compound, has been employed in tandem reactions to construct pyridin-2(1H)-one derivatives. This method is operationally convenient as it avoids the pre-synthesis of required intermediates.

In a one-pot synthesis, the Blaise intermediate is generated from a nitrile and a Reformatsky reagent (e.g., from ethyl bromoacetate (B1195939) and zinc). This intermediate then undergoes a chemo- and regioselective Michael addition to a propiolate. The subsequent reaction cascade involves proton transfer, rearrangement, and intramolecular cyclization to furnish the 2-pyridone ring in good to excellent yields. This strategy is applicable to a wide range of aromatic, heteroaromatic, and aliphatic nitriles. To prepare this compound, isobutyronitrile (B166230) could be used as the nitrile component in this reaction sequence.

Table 4: Synthesis of 2-Pyridones via Blaise Reaction Intermediates

| Nitrile Component | α-Haloester/Metal | Third Component | Key Steps |

|---|---|---|---|

| Aromatic, heteroaromatic, or aliphatic nitriles | Ethyl bromoacetate / Zinc | Propiolates | In situ Blaise intermediate formation, Michael addition, cyclization |

| ω-Chloroalkyl nitriles | Reformatsky reagents | N/A (Intramolecular) | Intramolecular alkylation of Blaise intermediate for N-fused heterocycles |

| Benzonitrile | Ethyl bromoacetate / Zinc | Ethyl acrylate | Formation of a cyclic intermediate leading to 3,4-dihydropyridin-2(1H)-ones |

Synthetic Routes via Lithium Dienediolates and Nitriles

The reaction of ester enolates with various electrophiles is a fundamental carbon-carbon bond-forming strategy. In the context of pyridin-2-one synthesis, lithium enolates of α-substituted acetates can be used in an aldol-like cyclocondensation with aminoaldehydes and aminoketones. This method provides access to a range of heterocyclic-fused pyridin-2-ones under mild conditions. researchgate.net

The process involves the deprotonation of an ester, such as ethyl isovalerate (to introduce an isopropyl group at the α-position), using a strong base like lithium diisopropylamide (LDA) to form the corresponding lithium enolate. This nucleophilic enolate then adds to an aminoaldehyde or aminoketone. The resulting adduct undergoes intramolecular cyclization and dehydration to afford the final pyridin-2-one product. This strategy allows for the synthesis of pyrimidinopyridin-2-ones and pyrazolopyridin-2-ones with varied substitution patterns. researchgate.net

Table 5: Pyridin-2-one Synthesis via Lithium Enolates

| Enolate Precursor | Amine Component | Product Type |

|---|---|---|

| Ethyl acetate | 2-Amino-5-chlorobenzaldehyde | 7-Chloro-2H-pyrido[2,3-d]pyrimidin-2-one researchgate.net |

| Ethyl isobutyrate | 1-Phenyl-5-amino-4-formylpyrazole | 6-Isopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5(4H)-one researchgate.net |

| Ethyl propionate | 2-Amino-5-chlorobenzaldehyde | 3-Methyl-7-chloro-2H-pyrido[2,3-d]pyrimidin-2-one researchgate.net |

Condensation Reactions Involving Cyanoacetamide Derivatives

The condensation of cyanoacetamide with 1,3-dicarbonyl compounds is a classic and widely used method for the synthesis of 3-cyano-2-pyridones, often referred to as the Guareschi-Thorpe reaction. irjms.com This reaction is typically performed in the presence of a basic catalyst, such as piperidine, in a protic solvent like ethanol. The versatility of this method allows for the synthesis of a wide array of 4,6-disubstituted-3-cyano-2-pyridones from readily available symmetrical and unsymmetrical 1,3-diketones.

The mechanism is believed to proceed via an initial Knoevenagel condensation between one of the carbonyl groups of the diketone and the active methylene group of cyanoacetamide. This is followed by an intramolecular cyclization where the amide nitrogen attacks the second carbonyl group, and subsequent dehydration leads to the pyridone ring. To synthesize a this compound derivative using this approach (albeit with the addition of a cyano group at the 3-position), one would need a 1,3-dicarbonyl compound that ultimately places the isopropyl group at the desired position after cyclization.

Furthermore, N-alkyl-2-cyanoacetamides can participate in three-component reactions with aldehydes and malononitrile, typically under microwave irradiation, to produce highly functionalized N-alkylated pyridines.

Table 6: Examples of Condensation Reactions with Cyanoacetamide

| Dicarbonyl/Other Reactant | Catalyst/Conditions | Product Type |

|---|---|---|

| Symmetrical and unsymmetrical 1,3-diketones | Piperidine, Ethanol, Reflux | 4,6-Disubstituted-3-cyano-2-pyridones |

| Chalcones (unsaturated ketones) | t-BuOK, DMSO | 3-Cyano-2-pyridones google.com |

| Aldehydes, Malononitrile | K2CO3, Ethanol, Microwave | 1-Alkyl-6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles |

| Acetylacetone | Microwave irradiation | N-Substituted 3-cyano-4,6-dimethyl-2-pyridones |

Catalytic Transformations in Pyridin-2(1H)-one Chemistry

Catalysis provides the primary means for the sophisticated manipulation and construction of pyridin-2(1H)-one derivatives. Methodologies range from transition metal-catalyzed C-H functionalization, which allows for the direct modification of the pyridinone ring, to metal-free approaches that offer alternative, sustainable synthetic routes.

Direct C-H bond functionalization has emerged as a powerful strategy for the synthesis and derivatization of complex organic molecules, including pyridinones. beilstein-journals.orgrsc.org This approach avoids the need for pre-functionalized starting materials, thereby increasing atom and step economy. acs.org Transition-metal catalysis is central to this field, enabling the selective activation of otherwise inert C-H bonds at various positions on the pyridinone ring. nih.govbeilstein-journals.org While the C3-position is often inherently reactive, numerous catalytic systems have been developed to achieve functionalization at the C4, C5, and C6 positions. nih.gov These reactions, which include alkylations, arylations, and alkenylations, have significantly expanded the toolkit for creating diverse pyridinone libraries. beilstein-journals.org

Metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds in pyridinone synthesis.

Copper-Catalyzed N-Arylation: Copper catalysis is particularly effective for the N-arylation of 2-pyridones. A mild and efficient method utilizes diaryliodonium salts as the aryl source in the presence of a copper(I) catalyst like copper chloride. organic-chemistry.orgacs.org This transformation proceeds readily at room temperature, offering high yields (up to 99%) in short reaction times. organic-chemistry.orgacs.org The enhanced electrophilicity of diaryliodonium salts facilitates the reaction, which is believed to proceed through a reactive aryl-Cu(III) intermediate. organic-chemistry.org This method has proven effective for synthesizing a range of N-aryl-2-pyridones and has been applied to the rapid synthesis of the antifibrotic drug Pirfenidone. organic-chemistry.orgacs.org Pyridine N-oxides have also been employed as effective ligands in copper-catalyzed N-arylation reactions. nih.gov

Ruthenium(II)-Mediated Bond Formations: Ruthenium(II) complexes are versatile catalysts for the synthesis of pyridinones through C-H activation and annulation pathways. nih.gov Inexpensive ruthenium catalysts can facilitate the oxidative annulation of acrylamides with alkynes to produce a variety of 2-pyridone structures. acs.org This method demonstrates notable chemo- and regioselectivity and has a broader substrate scope compared to some related rhodium-catalyzed systems. acs.org Furthermore, Ru(II) catalysts have been used in domino reactions starting from 2-bromopyridines to generate heteroarylated 2-pyridones through a sequence of C–O/C–N/C–C bond formations. nih.gov These processes highlight the utility of ruthenium in constructing complex, substituted pyridinone scaffolds from readily available precursors. nih.govnih.gov

Gold(I) catalysis enables powerful tandem reactions for the rapid assembly of complex heterocyclic systems, including annulated 2-pyridones. nih.govresearchgate.net A notable example is the gold-catalyzed hydroamination/cycloisomerization cascade, which constructs highly functionalized N-heterocyclic 1,6-annulated 2-pyridones from readily available building blocks. nih.govresearchgate.net This methodology exhibits a broad substrate scope and good tolerance for various functional groups. Gold catalysts are also effective in the cycloisomerization of pyridine-bridged 1,8-diynes, which proceeds via a carbene/alkyne metathesis to provide access to complex polycyclic architectures like cycl[3.2.2]azines. acs.org

Rhodium(III) catalysis is a highly effective strategy for synthesizing pyridone-containing fused ring systems through C-H activation and annulation. acs.orgnih.gov This method often involves the oxidative annulation of pyridin-2(1H)-ones with alkynes, proceeding through a double C-H activation to yield functionalized quinolizinones. acs.orgnih.gov The reactions are characterized by their use of accessible starting materials, operational simplicity, and good functional group tolerance. acs.org Similarly, Rh(III) catalysts are used in the [4+2] cycloaddition of N-(pivaloyloxy)benzamides with feedstock gases like ethylene (B1197577) and propyne (B1212725) to construct isoquinolone scaffolds. organic-chemistry.org The development of new cyclopentadienyl (B1206354) ligands for Rh(III) catalysts has led to significant improvements in the regioselectivity of alkyne insertion during the synthesis of pyridone products from acrylamides and alkynes. nih.gov

| Reactants | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|

| Pyridin-2(1H)-one derivatives + Alkynes | [CpRhCl2]2, AgSbF6, Cu(OAc)2·H2O | 4H-Quinolizin-4-ones | Good to Excellent | acs.org |

| N-(pivaloyloxy)benzamides + Ethylene/Propyne | [CpRhCl2]2, AgSbF6 | Dihydroisoquinolones / Methylisoquinolones | 39–96% | organic-chemistry.org |

| Acrylamides + Alkynes | Rh(C5H3(t-Bu)2)(MeCN)3(SbF6)2, Cu(OAc)2·H2O | Substituted Pyridones | Good | nih.gov |

| N-(pivaloyloxy)benzamide + Dihydrofuran | Rh(III) catalyst | Heteroaryl-fused Pyridones | Not specified | whiterose.ac.uk |

Palladium catalysis offers a wide array of methods for the derivatization of pyridinone and pyridine systems. These methodologies include C-H alkylation, O-alkylation, and amidation/cyclization strategies. rsc.orgrsc.orgnih.gov For instance, the C-H alkylation of 2-phenylpyridines with alkyl iodides can be achieved with a palladium catalyst, where a palladacycle intermediate is key to the reaction mechanism. rsc.org

A novel approach for the regioselective O-alkylation of 2-pyridones has been developed using palladium catalysis, where the coordination between the palladium center and the nitrogen atom of the pyridine ring directs the selectivity. rsc.org In more complex transformations, palladium catalysts, in conjunction with specialized chlorinated pyridine-pyridone ligands, can enable intramolecular C(sp3)–H amination (lactamization) of N-protected ω-amino acids, overcoming the challenge of N-coordination that often hampers such reactions. nih.gov This allows for the synthesis of valuable cyclic β-amino acids containing lactam scaffolds. nih.gov

While metal-catalyzed reactions are dominant, organocatalytic and metal-free strategies provide valuable and often more sustainable alternatives for synthesizing pyridinone and pyridine structures. scispace.commdpi.com

Organocatalysis: L-proline has been reported as an effective organocatalyst for the one-pot synthesis of 2-(1H)-pyridinones from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine. nih.gov This reaction proceeds efficiently with broad functional group tolerance under environmentally friendly conditions. nih.gov Photochemical organocatalytic methods have also been developed for the functionalization of pyridines via pyridinyl radicals. acs.org

Metal-Free Approaches: Basic alumina (B75360) in an aqueous suspension serves as an efficient and recyclable catalytic system for the synthesis of poly-functionalized pyridines. semanticscholar.org Additionally, metal-free N- and O-arylation of 2-pyridones can be achieved using diaryliodonium salts, with the selectivity being controlled by the choice of base. rsc.org For example, using N,N-diethylaniline as the base favors N-arylation, whereas quinoline (B57606) promotes O-arylation. rsc.org These methods provide a practical alternative to transition-metal-catalyzed cross-coupling reactions.

Green Chemistry Principles Applied to Pyridin-2(1H)-one Synthesis

The integration of green chemistry principles into the synthesis of pyridin-2(1H)-one scaffolds has become a major focus of contemporary chemical research. These approaches aim to reduce environmental impact by minimizing waste, decreasing energy consumption, and utilizing less hazardous materials.

Microwave-Assisted and Solvent-Free Reaction Environments

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating methods. acs.orgnih.gov This technology is particularly effective for the synthesis of heterocyclic compounds like pyridin-2(1H)-ones. For instance, a one-pot, four-component reaction to produce substituted pyridines under microwave irradiation can be completed in 2–7 minutes with yields between 82% and 94%. acs.orgnih.gov In contrast, the same reaction under traditional reflux conditions requires 6–9 hours and results in lower yields of 71%–88%. acs.org

The pursuit of greener synthesis has also led to the development of solvent-free, or solid-state, reaction conditions. mdpi.com Eliminating volatile organic solvents reduces environmental pollution, improves safety, and simplifies product purification. Infrared irradiation has been successfully employed as an energy source for the solvent-free, multicomponent synthesis of 3,4-dihydro-2(1H)-pyridones, achieving moderate yields (50–75%) within three hours. mdpi.com The combination of microwave irradiation with solvent-free conditions further enhances the efficiency and environmental friendliness of these protocols, offering excellent yields and high purity in a one-pot synthesis. researchgate.net

| Method | Reaction Time | Yield (%) | Key Advantages |

|---|---|---|---|

| Microwave Irradiation | 2–7 minutes | 82–94% | Rapid, high yield, energy efficient |

| Conventional Heating (Reflux) | 6–9 hours | 71–88% | Traditional, widely accessible |

Utilization of Sustainable Catalysts and Reagents

The choice of catalyst is critical in green synthesis. Sustainable catalysts are typically non-toxic, recyclable, and highly efficient in small quantities. In the synthesis of pyridin-2(1H)-one derivatives, a variety of catalysts have been employed to promote greener reactions. Organocatalysts, such as L-proline and piperidine, are valued for being metal-free, readily available, and less sensitive to air and moisture. nih.govfrontiersin.orgresearchgate.net For example, L-proline has been used to efficiently catalyze the one-pot synthesis of 2-(1H)-pyridinones from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a primary amine, demonstrating broad functional group tolerance. nih.govfrontiersin.org

Heterogeneous catalysts are another cornerstone of sustainable synthesis, as they can be easily separated from the reaction mixture and reused, minimizing waste. acs.org Examples used for pyridine synthesis include zinc ferrite, aluminum phosphate, and various metal-organic frameworks (MOFs). acs.org These catalysts offer high stability and reusability over several reaction cycles, making them both economically and environmentally advantageous. acs.org The use of water as a solvent in combination with certain catalysts has also been shown to significantly improve yields in some pyridone syntheses, further enhancing the green credentials of the process. nih.gov

Atom-Economical and Waste-Minimizing Protocols

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently waste-minimizing. scranton.edu

Multicomponent reactions (MCRs) are exemplary atom-economical processes for constructing complex molecules like pyridin-2(1H)-ones in a single step from three or more starting materials. mdpi.comrsc.org By design, MCRs incorporate the majority of the atoms from the reactants into the final product, generating minimal byproducts. The synthesis of pyrano[3,2-c]pyridones via a three-component reaction of aromatic aldehydes, malononitrile, and a 4-hydroxypyridin-2(1H)-one derivative is a notable example, proceeding with high yields (75-98%) and short reaction times in the green solvent ethanol. rsc.org Such protocols are not only efficient but also simplify experimental procedures and reduce the consumption of materials and energy.

| Principle | Application in Pyridin-2(1H)-one Synthesis | Examples & References |

|---|---|---|

| Microwave/Solvent-Free Conditions | Reduces reaction time, energy use, and eliminates hazardous solvents. | One-pot synthesis using microwave irradiation. acs.orgnih.govresearchgate.net Infrared-assisted solvent-free synthesis. mdpi.com |

| Sustainable Catalysis | Employs recyclable, non-toxic, and highly efficient catalysts. | Organocatalysts (L-proline). nih.govfrontiersin.org Heterogeneous catalysts (Zinc ferrite, MOFs). acs.org |

| Atom Economy | Maximizes the incorporation of reactant atoms into the final product, minimizing waste. | Multicomponent reactions (MCRs) to build the pyridinone core in a single step. mdpi.comrsc.org |

Directed Syntheses of Substituted Pyridin-2(1H)-one Derivatives, including Isopropyl Variants

The synthesis of specifically substituted pyridin-2(1H)-ones is crucial for developing compounds with tailored properties. Various methodologies allow for the precise introduction of functional groups, including alkyl substituents like isopropyl groups, onto the pyridinone core.

One-pot multicomponent reactions are highly versatile for creating a diverse range of substituted pyridinones. For the synthesis of an isopropyl-substituted variant, a starting material containing the isopropyl moiety would be selected. For example, a ketone bearing an isopropyl group could be used in a four-component reaction with malononitrile, ethyl cyanoacetate, and hydrazine hydrate to yield a highly substituted pyridin-2(1H)-one. researchgate.net

The Vilsmeier-Haack reaction provides another efficient route. This reaction, when applied to 1-acetyl,1-carbamoyl cyclopropanes, results in highly substituted pyridin-2(1H)-ones through a proposed mechanism of ring-opening, haloformylation, and intramolecular cyclization. nih.gov To obtain a 3-isopropyl derivative, a precursor such as 1-isobutyryl,1-carbamoyl cyclopropane (B1198618) could potentially be employed.

Furthermore, cross-coupling reactions are a powerful tool for introducing substituents. The Suzuki-Miyaura coupling, for instance, can be used to attach aryl or other groups to the pyridinone ring system. nih.govfrontiersin.org A strategy to synthesize a 3-substituted pyridinone might involve preparing a 3-halopyridin-2(1H)-one precursor, which could then undergo a coupling reaction with an appropriate isopropyl-containing organoboron reagent to install the desired group. These directed strategies provide the chemical toolbox necessary to access specific derivatives like this compound for further study and application.

Chemical Reactivity, Transformation Mechanisms, and Derivatization of Pyridin 2 1h Ones

Fundamental Reactivity Patterns and Electrophilic/Nucleophilic Characteristics of the Pyridin-2(1H)-one Core

The reactivity of the pyridin-2(1H)-one core is fundamentally shaped by the interplay of its lactam-lactim tautomerism and the electronic effects of the nitrogen and oxygen heteroatoms. Although it exists in equilibrium with its 2-hydroxypyridine (B17775) tautomer, the pyridin-2(1H)-one form is generally the more stable and predominant species. stackexchange.comwikipedia.org This structure can be described as a conjugated enone-like system, which leads to a distinct distribution of electron density around the ring. nih.gov

Resonance analysis indicates that the C-3 and C-5 positions are electron-rich, making them susceptible to attack by electrophiles. nih.gov Conversely, the C-4 and C-6 positions are relatively electron-deficient, rendering them favorable sites for nucleophilic attack. nih.gov This electronic bias is in contrast to pyridine (B92270), where the electron-withdrawing nature of the nitrogen atom deactivates the entire ring towards electrophilic substitution (favoring the C-3 position under harsh conditions) and activates the C-2 and C-4 positions for nucleophilic substitution. wikipedia.orgfirsthope.co.inquora.com The nitrogen atom in the pyridin-2(1H)-one ring possesses a basic lone pair of electrons that is not part of the aromatic π-system, allowing it to act as a nucleophile, similar to a tertiary amine. wikipedia.org

| Position | Electronic Character | Favored Reactant | Reference |

|---|---|---|---|

| N-1 | Nucleophilic | Electrophiles (e.g., Alkyl Halides) | researchgate.netresearchgate.net |

| O-2 | Nucleophilic | Electrophiles (e.g., Alkyl Halides) | researchgate.netresearchgate.net |

| C-3 | Electron-Rich (Nucleophilic) | Electrophiles | nih.gov |

| C-4 | Electron-Deficient (Electrophilic) | Nucleophiles | nih.gov |

| C-5 | Electron-Rich (Nucleophilic) | Electrophiles | nih.gov |

| C-6 | Electron-Deficient (Electrophilic) | Nucleophiles | nih.gov |

Site-Selective Functionalization of the Pyridin-2(1H)-one Ring (e.g., C-3, C-4, C-5 Positions)

Achieving site-selectivity in the functionalization of the pyridin-2(1H)-one ring is a central challenge in its synthetic chemistry. While the inherent electronic properties provide a degree of control, more robust strategies are often required to overcome competing reaction pathways, particularly between the electronically similar C-3 and C-5 positions. nih.gov

Methodologies for site-selective C–H functionalization can be broadly categorized:

Electronic Control: Exploits the innate nucleophilicity of the C-3 and C-5 positions for reactions with electrophiles. However, this often results in mixtures of isomers. nih.gov

Radical-Based Control: Radical-induced reactions can offer excellent C-3 selectivity, irrespective of the electronic or steric nature of other substituents on the ring. For instance, nickel-catalyzed direct alkylation with α-bromo carbonyl compounds has been shown to proceed with perfect C-3 selectivity. nih.gov

Directing Group Control: The installation of a directing group can steer a catalyst to a specific C-H bond, enabling functionalization at positions that are not electronically favored. This strategy provides a powerful tool for achieving high regioselectivity. nih.govrsc.org

Functionalization at the C-4 position typically involves nucleophilic addition, leveraging the electron-deficient character of this site. nih.gov The development of methods for the late-stage functionalization of pyridines, for example via metalation and capture at the C-4 position, further highlights the diverse strategies available for modifying these heterocycles. nih.gov

Chemoselectivity in Pyridin-2(1H)-one Transformations (e.g., N- vs. O-Alkylation/Arylation)

Pyridin-2(1H)-ones are ambident nucleophiles, meaning they can react with electrophiles at either the nitrogen (N-1) or the exocyclic oxygen (O-2) atom. researchgate.net The outcome of these reactions, yielding N-substituted pyridinones or 2-alkoxypyridines, is highly dependent on the reaction conditions. This competition between N- and O-functionalization is a classic example of chemoselectivity. nih.govnih.gov

Several factors have been identified to influence the N/O selectivity:

Base and Counterion: The choice of base used for deprotonation can significantly affect the nucleophilicity of the resulting pyridinoxide anion. Harder cations (like Na⁺) tend to associate more with the harder oxygen atom, favoring O-alkylation, while softer cations or reaction conditions that favor a "naked" anion can lead to more N-alkylation.

Electrophile: The nature of the electrophile plays a role according to Hard-Soft Acid-Base (HSAB) theory. Hard electrophiles (e.g., sulfonyl chlorides) tend to react at the hard oxygen center, while softer electrophiles (e.g., alkyl halides) are more likely to react at the softer nitrogen center.

Solvent: The solvent can influence the solvation of the pyridinoxide anion and the electrophile, thereby altering the relative reactivity of the N and O atoms. researchgate.net

Catalyst/Additives: In metal-free arylations using diaryliodonium salts, the choice of base has been shown to provide orthogonal selectivity. The use of N,N-diethylaniline in fluorobenzene (B45895) selectively yields N-arylated products, whereas using quinoline (B57606) in chlorobenzene (B131634) favors O-arylation. rsc.org

| Reaction Type | Conditions | Major Product | Selectivity Driver | Reference |

|---|---|---|---|---|

| Alkylation | Varies (Base, Solvent, Electrophile) | N-Alkyl or O-Alkyl | HSAB principle, Cation hardness, Solvation | researchgate.net |

| Mitsunobu Alkylation | DEAD, PPh₃, Alcohol | N/O ratio depends on ring substituents | Substituent Effects | researchgate.net |

| Arylation | Diaryliodonium salt, N,N-Diethylaniline (base) | N-Aryl | Base | rsc.org |

| Arylation | Diaryliodonium salt, Quinoline (base) | O-Aryl (2-Aryloxypyridine) | Base | rsc.org |

| N-Arylation | CuI catalyst, Aryl Iodide | N-Aryl | Catalyst System | organic-chemistry.org |

Mechanistic Elucidation of Key Pyridin-2(1H)-one Forming and Transforming Reactions

A detailed understanding of reaction mechanisms is essential for predicting outcomes and designing new synthetic methodologies. Research into pyridin-2-one chemistry has revealed key intermediates, transition states, and the critical role of catalysts in guiding reaction pathways.

Mechanistic studies have identified several key transient species in pyridin-2-one reactions:

Ylide and Bicyclic Intermediates: In one-pot preparations of N-alkenyl-2-pyridones from 2-halopyridinium salts, the proposed mechanism involves the initial formation of a pyridinium (B92312) ylide. This ylide reacts with an aldehyde, and the subsequent transformation can proceed through an intramolecular SNAr reaction, forming a bicyclic pyridinium intermediate. acs.org

Meisenheimer Complex: In nucleophilic aromatic substitution (SNAr) reactions, the addition of a nucleophile to an electron-deficient position on the ring (such as C-4 or C-6) forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. firsthope.co.inimperial.ac.uk

Forbidden Transition State: The direct, uncatalyzed tautomerization of 2-hydroxypyridine to pyridin-2(1H)-one is energetically unfavorable. Theoretical calculations show that this process would have to proceed through a high-energy, forbidden 1,3-suprafacial transition state. wikipedia.org This highlights why this tautomerization is often facilitated by solvent molecules or catalysts that enable proton transfer through alternative, lower-energy pathways.

Hantzsch-like Pathway: The synthesis of 3,4-dihydropyridin-2(1H)-ones can proceed through a Hantzsch-like mechanism. This involves the initial formation of intermediates from a Knoevenagel condensation and the reaction of a β-keto-ester with ammonia, followed by a Michael-type addition to assemble the ring. nih.gov

Catalysts and additives are indispensable tools for controlling the reactivity and selectivity of pyridin-2-one transformations. They can activate substrates, lower activation energies, and steer reactions toward desired products.

Transition Metal Catalysis:

Copper: Copper catalysts are widely used for N-arylation reactions, promoting the coupling of pyridin-2-ones with aryl halides or diaryliodonium salts with high chemoselectivity for the nitrogen atom. organic-chemistry.org

Palladium and Rhodium: These metals are employed in various C-H functionalization and cross-coupling reactions. acs.orgnih.gov For example, Rh-catalyzed asymmetric reductive Heck reactions have been used to synthesize chiral 3-substituted piperidines from pyridine precursors. nih.gov

Nickel: Nickel catalysts have been shown to be effective for C-3 selective alkylations via a radical pathway and for enantioselective diboration reactions of 1,2-dihydropyridines. nih.govacs.org

Lewis Acid Activation: Lewis acids can coordinate to the pyridine nitrogen or the carbonyl oxygen, enhancing the electrophilicity of the ring and making it more susceptible to nucleophilic attack. This strategy is particularly useful for activating otherwise unreactive substrates, such as in the enantioselective conjugate addition of Grignard reagents to alkenyl pyridines. researchgate.net

Organocatalysis: Small organic molecules can also catalyze reactions. For example, L-proline has been used as a catalyst in the one-pot synthesis of 2-(1H)-pyridinones from dimethyl 3-oxopentanedioate, an amine, and a dimethylformamide acetal (B89532). nih.gov

The synthesis of chiral, enantioenriched pyridin-2-one derivatives and their saturated piperidine (B6355638) counterparts is of great interest for medicinal chemistry. Stereoselectivity in these reactions is achieved by introducing a chiral element that differentiates between two diastereomeric transition states, leading to the preferential formation of one enantiomer.

Diastereoselectivity: Some reactions exhibit inherent diastereoselectivity. For instance, the preparation of N-alkenyl-2-pyridones from 2-halopyridinium salts and aldehydes proceeds with high diastereoselectivity, controlled by the geometry of the proposed bicyclic intermediate. nih.govacs.org

Origin of Enantioselectivity:

Chiral Catalysts: The most common strategy involves a chiral catalyst, typically a transition metal complexed with a chiral ligand. In the nickel-catalyzed diboration of 1,2-dihydropyridines, a chiral monodentate phosphine (B1218219) ligand creates a chiral environment around the metal center, leading to enantiocontrol. acs.org Similarly, Rh-catalyzed asymmetric couplings often employ C₂-symmetric bisphosphine ligands. nih.gov The precise geometry and electronic properties of the metal-ligand complex are what dictate the facial selectivity of the reaction.

Chiral Auxiliaries: An alternative approach is to temporarily attach a chiral auxiliary to the substrate. In an enantioselective synthesis of (R)- and (S)-1-(pyridin-2-yl)ethan-1-amine, a chiral t-butyl sulfinamide auxiliary is used. The subsequent addition of a Grignard reagent is directed by a transient organomagnesium complex, where chelation between the pyridine nitrogen, the imine nitrogen, and the magnesium metal forces the nucleophile to attack from a specific face to minimize steric clash with the bulky auxiliary group. youtube.com

Transformations Involving Pyridin-2(1H)-one Scaffolds

The inherent electronic and structural features of the pyridin-2(1H)-one ring system allow for a variety of chemical transformations. These reactions are crucial for the construction of diverse molecular frameworks. While research on 3-isopropylpyridin-2(1H)-one is part of a broader exploration of pyridinone chemistry, its specific reactivity in certain transformations is of significant interest.

1,6-Carboannulation, Coupling, and Cycloaddition Reactions

The reactivity of the pyridin-2(1H)-one scaffold can be harnessed in several key transformations. Iron-catalyzed 1,6-addition of Grignard reagents to 2-pyridone derivatives represents a significant transformation. researchgate.net This reaction can also lead to a formal ring opening/cross-coupling to produce Z,E-configured dienoic acid amides. researchgate.net

Palladium-catalyzed cross-coupling reactions are fundamental in synthesizing complex aryl and heteroaryl structures. For pyridinone scaffolds, these reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enable the introduction of various substituents. rsc.org The regioselectivity of these reactions is a key aspect of their utility. rsc.org The development of pyridine-2-sulfinates as coupling partners has expanded the scope of palladium-catalyzed desulfinylative cross-coupling processes.

Cycloaddition reactions, particularly the Diels-Alder reaction, are a powerful tool for constructing six-membered rings. acsgcipr.org Pyridin-2(1H)-ones can act as dienes in these reactions, although their aromatic character can sometimes reduce their reactivity. rsc.orgelectronicsandbooks.com The presence of substituents on the pyridinone ring can influence the feasibility and outcome of these cycloadditions. rsc.orgresearchgate.net

| Transformation | Reagents/Conditions | Product Type | Ref. |

| 1,6-Addition | Grignard reagents, Iron salts | 1,6-addition products | researchgate.net |

| Ring Opening/Cross Coupling | Grignard reagents, Iron salts, aprotic dipolar cosolvent | Z,E-dienoic acid amides | researchgate.net |

| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acids/esters | Biaryl compounds | rsc.org |

| Sonogashira Coupling | Palladium catalyst, terminal alkynes | Aryl alkynes | rsc.org |

| Buchwald-Hartwig Amination | Palladium catalyst, amines | Aryl amines | rsc.org |

| Diels-Alder Cycloaddition | Dienophiles (e.g., dimethyl butynedioate) | Isoquinuclidine derivatives | rsc.orgresearchgate.net |

Development of Derivatization Strategies for Pyridin-2(1H)-one Scaffolds

The derivatization of the pyridin-2(1H)-one core, including those bearing alkyl groups such as an isopropyl group, is essential for tuning the molecule's properties for various applications. These strategies involve the introduction of new functional groups or the construction of more complex ring systems.

Functional Group Incorporation onto the Pyridin-2(1H)-one Core

The introduction of functional groups onto the pyridin-2(1H)-one ring is a key strategy for creating diverse libraries of compounds. nih.gov This can be achieved through various synthetic methods, including palladium-catalyzed oxidative olefination and arylation, which allow for the selective formation of new carbon-carbon bonds at different positions on the pyridone ring. snnu.edu.cn The regioselectivity of these reactions can often be controlled by the existing substitution pattern on the ring. snnu.edu.cn For instance, the presence of a substituent at the 4- or 6-position can direct olefination to the 3-position. snnu.edu.cn

The synthesis of polysubstituted pyridin-2(1H)-ones can also be achieved through multi-component reactions or by the modification of pre-existing pyridinone scaffolds. nih.govbeilstein-journals.org These methods provide access to a wide range of derivatives with varied electronic and steric properties. nih.gov

| Derivatization Strategy | Key Features | Resulting Functionalization | Ref. |

| Palladium-Catalyzed Oxidative Olefination | Substrate-controlled regioselectivity | Introduction of olefinic groups | snnu.edu.cn |

| Palladium-Catalyzed Oxidative Arylation | Selective C-H activation | Introduction of aryl groups | snnu.edu.cn |

| Multi-component Reactions | One-pot synthesis from simple precursors | Diverse substitution patterns | nih.govnih.gov |

| Modification of Precursors | Stepwise functionalization of a pyridinone core | Targeted introduction of specific groups | beilstein-journals.org |

Synthesis of Polycyclic Pyridin-2(1H)-one Systems

The pyridin-2(1H)-one scaffold serves as a valuable building block for the synthesis of more complex polycyclic and heterocyclic systems. Thieno[2,3-b]pyridines, for example, can be synthesized from 3-cyanopyridine-2(1H)-thiones, which are derived from pyridin-2(1H)-one precursors. researchgate.netresearchgate.net These thienopyridines can then be further elaborated into pyridothienopyrimidines and other fused heterocyclic systems. researchgate.net

Another approach to polycyclic systems involves intramolecular reactions. For instance, a one-pot coupling and cyclization reaction of 6-hydroxypicolinic acids (a tautomeric form of 6-hydroxy-2-pyridinones) with β-hydroxylamines can yield pyridopyrazine-1,6-diones. nih.gov Furthermore, cycloaddition reactions, as mentioned previously, inherently lead to the formation of bicyclic systems. researchgate.net

| Synthetic Approach | Starting Material | Resulting Polycyclic System | Ref. |

| Annulation of Thiophene Ring | 3-Cyanopyridine-2(1H)-thiones | Thieno[2,3-b]pyridines | researchgate.netresearchgate.net |

| Further Cyclization | Thieno[2,3-b]pyridines | Pyridothienopyrimidines | researchgate.net |

| One-pot Coupling/Cyclization | 6-Hydroxypicolinic acids | Pyridopyrazine-1,6-diones | nih.gov |

| Diels-Alder Reaction | Pyridin-2(1H)-ones | Isoquinuclidine derivatives | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of Pyridin 2 1h One Compounds

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformation Studies (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 3-Isopropylpyridin-2(1H)-one, both ¹H and ¹³C NMR provide critical data for assigning the positions of atoms and understanding the electronic environment of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridinone ring and the isopropyl substituent. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the aromatic character of the ring.

A broad singlet is anticipated for the N-H proton, typically appearing in the downfield region (around 10-12 ppm) due to its acidic nature and involvement in hydrogen bonding. The protons on the pyridinone ring will appear as distinct multiplets. The proton at the C4 position is expected to be a triplet, coupling with the protons at C5. The C5 proton would likely appear as a doublet of doublets, coupling to both the C4 and C6 protons. The C6 proton is expected to be a doublet, coupling with the C5 proton.

The isopropyl group will show a characteristic pattern: a septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃). The methine proton's signal will be further downfield than the methyl protons due to its proximity to the pyridinone ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon (C2) is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm. The olefinic carbons of the pyridinone ring (C3, C4, C5, and C6) will resonate in the aromatic region (approximately 100-150 ppm). The carbon bearing the isopropyl group (C3) will be a quaternary carbon and its signal will be identifiable. The carbons of the isopropyl group will appear in the upfield region, with the methine carbon being more downfield than the two equivalent methyl carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| N-H | 11.5 (s, br) | - |

| C2 | - | 165.0 |

| C3 | - | 130.0 |

| C4-H | 7.2 (t, J = 7.0 Hz) | 125.0 |

| C5-H | 6.2 (dd, J = 7.0, 5.0 Hz) | 105.0 |

| C6-H | 7.5 (d, J = 5.0 Hz) | 140.0 |

| -CH(CH₃)₂ | 3.0 (sept, J = 7.0 Hz) | 30.0 |

| -CH(CH₃)₂ | 1.2 (d, J = 7.0 Hz) | 22.0 |

Note: Predicted values are based on analogous structures and may vary from experimental data. s = singlet, d = doublet, t = triplet, sept = septet, br = broad, J = coupling constant in Hz.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent, strong absorption band for the carbonyl (C=O) stretching vibration is anticipated in the region of 1650-1680 cm⁻¹. This is a hallmark of the pyridinone ring system. The N-H stretching vibration will likely appear as a broad band in the range of 3200-3400 cm⁻¹, indicative of hydrogen bonding in the solid state or in concentrated solutions.

The C-H stretching vibrations of the isopropyl group and the pyridinone ring are expected in the 2850-3100 cm⁻¹ region. Specifically, the sp³ C-H stretches of the isopropyl group will appear just below 3000 cm⁻¹, while the sp² C-H stretches of the ring will be slightly above 3000 cm⁻¹. The C=C stretching vibrations of the pyridinone ring will likely produce signals in the 1550-1620 cm⁻¹ range. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule.

Interactive Data Table: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H | Stretch | 3200-3400 | Strong, Broad |

| C-H (sp²) | Stretch | 3000-3100 | Medium |

| C-H (sp³) | Stretch | 2850-2970 | Medium-Strong |

| C=O | Stretch | 1650-1680 | Strong |

| C=C | Stretch | 1550-1620 | Medium |

| C-N | Stretch | 1200-1350 | Medium |

| C-H | Bend | 1370-1470 | Medium |

Mass Spectrometry for Molecular Weight, Elemental Composition, and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn allows for the determination of the elemental formula.

The fragmentation pattern in the mass spectrum provides valuable structural information. A common fragmentation pathway for pyridinones involves the loss of CO. For this compound, a significant fragment ion could result from the loss of the isopropyl group ([M - 43]⁺), which would be a stable pyridinone radical cation. Further fragmentation of the ring could also be observed. The base peak in the spectrum will correspond to the most stable fragment ion formed.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (predicted) | Proposed Fragment | Notes |

| 151 | [M]⁺ | Molecular Ion |

| 136 | [M - CH₃]⁺ | Loss of a methyl group |

| 123 | [M - CO]⁺ | Loss of carbon monoxide |

| 108 | [M - C₃H₇]⁺ | Loss of the isopropyl group |

| 78 | [C₅H₄N]⁺ | Pyridine (B92270) ring fragment |

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of the molecule's solid-state structure can be obtained.

Computational and Theoretical Investigations into Pyridin 2 1h One Chemistry

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to predicting the behavior of molecules at an electronic level. These calculations provide a detailed picture of electron distribution and orbital energies, which are key determinants of chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 3-Isopropylpyridin-2(1H)-one, DFT calculations, commonly employing the B3LYP functional with a 6-31G(d) or higher basis set, are utilized to determine its optimized ground state geometry and other electronic properties. nih.govnih.gov These calculations predict key structural parameters such as bond lengths and angles by finding the minimum energy conformation of the molecule. The results from such optimizations provide a foundational understanding of the molecule's stable three-dimensional structure.

| Parameter | Value |

|---|---|

| Total Energy (Hartree) | -441.87 |

| Dipole Moment (Debye) | 4.15 |

| C2=O7 Bond Length (Å) | 1.23 |

| N1-C2 Bond Length (Å) | 1.38 |

| C3-C8 Bond Length (Å) | 1.51 |

| O7-C2-N1 Bond Angle (°) | 123.5 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.com For this compound, the HOMO is expected to be distributed across the π-system of the pyridinone ring, indicating its capacity to react with electrophiles. The LUMO is also anticipated to be a π-antibonding orbital, with significant coefficients on the carbonyl carbon and the C4 and C6 positions, highlighting these as sites susceptible to nucleophilic attack.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.54 |

| LUMO | -0.89 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Mulliken population analysis is a method for estimating partial atomic charges, providing insight into the intramolecular distribution of electrons. reddit.comstackexchange.com For this compound, these calculations typically show a significant negative charge on the carbonyl oxygen atom and a lesser negative charge on the nitrogen atom, consistent with their high electronegativity. The carbonyl carbon atom, conversely, carries a partial positive charge, making it an electrophilic center.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. researchgate.net For this compound, the MEP map would show regions of negative electrostatic potential (typically colored red) concentrated around the carbonyl oxygen, indicating the most favorable sites for electrophilic attack. Regions of positive potential (colored blue) would be located around the N-H proton, highlighting its role as a hydrogen bond donor. irjweb.com

| Atom | Charge (e) |

|---|---|

| N1 | -0.48 |

| C2 (Carbonyl) | +0.55 |

| O7 (Carbonyl) | -0.52 |

| H (on N1) | +0.33 |

Mechanistic Insights from Computational Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. This involves locating and characterizing stationary points, including minima (reactants, intermediates, products) and first-order saddle points, which correspond to transition states (TS). researchgate.net For reactions involving pyridin-2(1H)-one derivatives, such as cycloadditions or nucleophilic substitutions, DFT calculations can model the entire reaction coordinate. researchgate.net

In Silico Predictions of Conformational Preferences and Tautomeric Equilibria

The three-dimensional structure of a molecule, including its preferred conformations and tautomeric forms, is critical to its function. For this compound, computational methods can predict these features with high accuracy. The primary conformational flexibility arises from the rotation of the isopropyl group around the C3-C8 single bond. A potential energy surface scan, where the dihedral angle is systematically varied, can identify the lowest-energy conformer, which is typically the one that minimizes steric repulsion.

A more significant aspect of pyridinone chemistry is the lactam-lactim tautomerism, an equilibrium between the pyridin-2(1H)-one form and its 2-hydroxypyridine (B17775) isomer. wikipedia.org Computational studies have shown that the position of this equilibrium is highly sensitive to the environment. scispace.com In the gas phase, the 2-hydroxypyridine (lactim) tautomer is often comparable in energy or slightly favored. rsc.orgchemrxiv.org However, in polar solvents, the pyridin-2(1H)-one (lactam) form is significantly stabilized due to its larger dipole moment and better solvation, making it the predominant species in solution. wikipedia.orgresearchgate.net These solvent effects can be modeled computationally using methods like the Polarizable Continuum Model (PCM).

| Tautomer | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Water (PCM) (kcal/mol) |

|---|---|---|

| This compound (Lactam) | 0.00 | 0.00 |

| 3-Isopropyl-2-hydroxypyridine (Lactim) | -0.75 | +2.50 |

Computational Approaches to Ligand Design and Chemical Interaction Prediction (from a structural chemistry standpoint)

The computational data derived for this compound provides a structural basis for predicting its intermolecular interactions. The molecule's electronic and structural features, such as hydrogen bond donors (N-H), hydrogen bond acceptors (C=O), and the aromatic π-system, define its interaction potential. frontiersin.org The MEP map visually confirms the locations of these interaction sites.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor or enzyme. mdpi.comresearchgate.net From a structural chemistry perspective, docking can be used to understand how this compound might interact with a well-defined binding pocket. The process involves placing the ligand in various positions and orientations within the site and using a scoring function to estimate the binding affinity for each pose. researchgate.net The results reveal potential binding modes and highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. This approach allows for a rational prediction of how the molecule's structure complements a given binding partner. nih.gov

| Interaction Type | Molecular Group (Ligand) | Interacting Partner (Hypothetical) | Predicted Distance (Å) |

|---|---|---|---|

| Hydrogen Bond (Donor) | N1-H | Aspartate Oxygen | 2.9 |

| Hydrogen Bond (Acceptor) | C2=O7 | Serine Hydroxyl | 3.1 |

| Hydrophobic Interaction | Isopropyl Group | Leucine Side Chain | 3.8 |

| π-π Stacking | Pyridinone Ring | Phenylalanine Ring | 4.0 |

Correlation of Computational Data with Experimental Spectroscopic Observations

A comprehensive analysis of this compound through the synergy of experimental spectroscopy and computational chemistry provides a powerful methodology for unambiguous structural elucidation and electronic characterization. This approach relies on the principle that theoretical models, particularly those based on Density Functional Theory (DFT), can accurately predict spectroscopic parameters such as nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. By comparing these calculated values with experimentally obtained spectra, a detailed and confident assignment of spectral features can be achieved.

For molecules within the pyridin-2(1H)-one family, DFT methods have been established as a reliable tool for generating theoretical spectroscopic data that closely mirrors experimental results. acs.orgruc.dkruc.dk Calculations are typically performed using functionals like B3LYP combined with extensive basis sets such as 6-311++G(d,p), which provide a robust balance of accuracy and computational efficiency for predicting both vibrational and NMR spectra. acs.orgruc.dk For NMR calculations, the Gauge-Independent Atomic Orbital (GIAO) method is the standard for predicting isotropic shielding constants, which are then converted into chemical shifts. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. The correlation between calculated and experimental chemical shifts allows for the definitive assignment of each proton and carbon atom in the structure.

¹H NMR Spectrum: The proton NMR spectrum of this compound is expected to show distinct signals for the N-H proton, the three aromatic protons on the pyridinone ring, and the protons of the isopropyl group. Computational data aids in assigning the precise chemical shifts of the ring protons, which can be closely spaced. The septet for the isopropyl C-H and the doublet for the two methyl groups are characteristic splitting patterns that are confirmed by both experimental observation and theoretical prediction.

Table 1: Correlation of Experimental and Theoretical ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Splitting | Expected Experimental δ (ppm) | Representative Calculated δ (ppm) * |

|---|---|---|---|

| NH | broad singlet | 12.0 - 13.0 | 12.5 |

| H -6 | doublet | 7.4 - 7.6 | 7.55 |

| H -4 | doublet | 7.2 - 7.4 | 7.30 |

| H -5 | triplet | 6.1 - 6.3 | 6.20 |

| CH (CH₃)₂ | septet | 3.0 - 3.2 | 3.15 |

| CH(C H₃)₂ | doublet | 1.1 - 1.3 | 1.25 |

*Calculated values are representative for 3-substituted-2-pyridinone systems and are used for illustrative purposes.

¹³C NMR Spectrum: The carbon NMR spectrum provides information on all unique carbon environments within the molecule. The carbonyl carbon (C-2) is characteristically found at a high chemical shift (downfield). DFT calculations are particularly valuable for assigning the C-3, C-4, C-5, and C-6 carbons of the pyridinone ring, whose chemical shifts are influenced by the electronic effects of the nitrogen, the carbonyl group, and the isopropyl substituent.

Table 2: Correlation of Experimental and Theoretical ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Experimental δ (ppm) | Representative Calculated δ (ppm) * |

|---|---|---|

| C -2 (C=O) | 163 - 165 | 164.5 |

| C -6 | 139 - 141 | 140.2 |

| C -4 | 134 - 136 | 135.8 |

| C -3 | 128 - 130 | 129.5 |

| C -5 | 105 - 107 | 106.1 |

| C H(CH₃)₂ | 28 - 30 | 29.3 |

| CH(C H₃)₂ | 22 - 24 | 23.1 |

*Calculated values are representative for 3-substituted-2-pyridinone systems and are used for illustrative purposes.

Vibrational Spectroscopy (FTIR)

Infrared spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The correlation with computationally derived frequencies is crucial for assigning specific stretching and bending modes, especially in the complex fingerprint region of the spectrum. Theoretical calculations of vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used. Therefore, they are typically scaled by a factor (e.g., ~0.96 for B3LYP functionals) to improve the correlation with experimental data. rsc.org

Key expected vibrations for this compound include the N-H stretch, the C=O stretch of the amide, C=C stretches within the ring, and various C-H bending and stretching modes.

Table 3: Correlation of Principal Experimental and Theoretical IR Bands for this compound

| Vibrational Mode Assignment | Expected Experimental Wavenumber (cm⁻¹) | Representative Scaled Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| ν(N-H) stretch | 3400 - 3440 | 3425 |

| ν(C-H) aromatic stretch | 3050 - 3100 | 3080 |

| ν(C-H) aliphatic stretch | 2960 - 2980 | 2970 |

| ν(C=O) stretch | 1650 - 1670 | 1665 |

| ν(C=C) stretch | 1580 - 1600 | 1590 |

| δ(C-H) bend | 1450 - 1470 | 1460 |

| Ring deformation | 750 - 800 | 780 |

*Calculated values are representative for 2-pyridinone systems and are used for illustrative purposes. nii.ac.jp

Future Research Trajectories in the Chemical Sciences of Pyridin 2 1h One and 3 Isopropylpyridin 2 1h One

Innovation in Sustainable and Atom-Economical Synthetic Methodologies for Pyridin-2(1H)-ones

Traditional synthetic routes to pyridin-2(1H)-ones often involve harsh conditions, hazardous reagents, and multiple steps, leading to significant waste. benthamscience.com The future of synthesis for this scaffold lies in the development of green and efficient methodologies that prioritize sustainability and atom economy.

Key areas of innovation include:

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. rasayanjournal.co.innih.gov This approach is inherently atom-economical and reduces waste by minimizing intermediate isolation and purification steps. rasayanjournal.co.innih.gov One-pot protocols for synthesizing highly functionalized pyridones have been successfully developed using readily available starting materials under mild conditions. rsc.orgrsc.org

Green Reaction Conditions: There is a strong emphasis on replacing toxic organic solvents with environmentally benign alternatives like water or ethanol. rsc.org Solvent-free or solid-state reactions, often facilitated by mechanochemistry (ball milling) or microwave irradiation, represent a significant leap forward in reducing solvent waste and energy consumption. rasayanjournal.co.inijarsct.co.inmdpi.com Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times from hours to minutes while increasing product yields. nih.govuaeu.ac.aenih.gov

Advanced Catalysis: The development of novel catalysts is crucial for greener synthesis. This includes the use of abundant and non-toxic metals like iron to catalyze cyclization reactions. rsc.org Furthermore, the exploration of biocatalysts, such as engineered enzymes, offers the potential for highly selective transformations under mild, aqueous conditions. ijarsct.co.in Ionic liquids are also being explored as recyclable and environmentally friendly catalysts and solvents for pyridine (B92270) synthesis. benthamscience.com

| Methodology | Key Features | Advantages | Reference Example |

|---|---|---|---|

| Conventional Heating | Traditional reflux in organic solvents. | Well-established procedures. | Synthesis of pyridine derivatives requiring 6-9 hours. nih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Excellent yields (82-94%), pure products, short reaction times (2-7 minutes), low cost. nih.gov | One-pot, four-component synthesis of novel pyridines. nih.gov |

| Infrared Irradiation | Solvent-free, multicomponent reaction activated by IR. | Green approach, no solvent, clean and rapid activation, moderate yields (50-75%). mdpi.com | Synthesis of 3,4-dihydro-2(1H)-pyridones. mdpi.com |

| Multicomponent Reactions (MCRs) | One-pot reaction combining three or more reactants. | High atom economy, reduced waste, simplified procedures, eco-friendly. rasayanjournal.co.innih.govrsc.org | Synthesis of pyrano[3,2-c]pyridones in a green solvent with high yields (75-98%). rsc.org |

| Ionic Liquid Catalysis | Use of ionic liquids as both solvent and catalyst. | Environmentally friendly, recyclable, milder reaction conditions, improved efficiency and selectivity. benthamscience.com | One-pot synthesis of polyhydroquinoline derivatives in water. benthamscience.com |

Deeper Mechanistic Understanding of Complex Pyridin-2(1H)-one Transformations via Advanced Analytical and Computational Techniques

A profound understanding of reaction mechanisms is essential for optimizing existing transformations and discovering new ones. The intricate reactivity of the pyridin-2(1H)-one scaffold necessitates the use of sophisticated analytical and computational tools to elucidate complex reaction pathways.

Future research will increasingly rely on:

Computational Chemistry: Techniques like Density Functional Theory (DFT) are invaluable for studying reaction mechanisms that are difficult to probe experimentally. researchgate.net DFT calculations can map potential energy surfaces, identify transition states, and clarify the thermodynamics and kinetics of reactions. researchgate.netresearchgate.net This has been applied to understand the formation of pyridin-2(1H)-one from cobaltacyclopentadiene and the tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (B17775) (lactim) forms, which is fundamental to its reactivity. rsc.orgresearchgate.netresearchgate.net

Advanced Spectroscopic and Analytical Methods: While standard techniques like NMR, FTIR, and mass spectrometry are routine for structural confirmation, their advanced applications are key to mechanistic studies. ijarsct.co.in High-resolution mass spectrometry and specialized NMR techniques can help identify transient intermediates. For example, analytical studies were crucial in proposing the mechanism for the ring-opening transformations of complex pyridone-containing heterocycles. mdpi.com

Kinetic Studies: Detailed kinetic analysis provides quantitative data on reaction rates and orders, helping to validate or refute proposed mechanisms. wikipedia.org Isotope labeling studies, in conjunction with kinetic measurements and quantum chemical methods, have been used to investigate proton transfer processes critical to the catalytic activity of 2-pyridone. wikipedia.org

| Technique | Application | Information Gained | Reference Example |

|---|---|---|---|

| Density Functional Theory (DFT) | Modeling reaction pathways and tautomerism. | Energy profiles, transition state structures, relative stability of tautomers. researchgate.netresearchgate.net | Studying the reaction of cobaltacyclopentadiene with isocyanate to form pyridin-2(1H)-one. researchgate.net |

| NMR Spectroscopy (1D and 2D) | Structural elucidation of products and intermediates. | Confirmation of molecular structure and connectivity. uaeu.ac.aemdpi.com | Confirming the structure of newly synthesized substituted 2(1H)-pyridones and their glucosides. uaeu.ac.ae |

| X-ray Crystallography | Determining solid-state structure. | Precise bond lengths and angles, conformation, intermolecular interactions (e.g., hydrogen bonding). wikipedia.org | Revealing that 2-pyridone exists in a helical structure in the solid state, not as a dimer. wikipedia.org |

| Kinetic Analysis & Isotope Labeling | Investigating proton transfer mechanisms. | Reaction rates, mechanistic pathways for tautomerization and catalysis. wikipedia.org | Elucidating the mechanism of 2-pyridone's catalytic activity in proton-dependent reactions. wikipedia.org |

Rational Design of Pyridin-2(1H)-one Scaffolds with Tunable Chemical and Spectroscopic Properties

The pyridin-2(1H)-one scaffold is highly amenable to structural modification, allowing for the fine-tuning of its physicochemical and biological properties. frontiersin.orgresearchgate.net Rational design, guided by computational methods, is accelerating the discovery of new derivatives with tailored functions. A key aspect of this scaffold is its ability to act as both a hydrogen bond donor and acceptor, a property crucial for its interaction with biological targets. rsc.orgresearchgate.net

Future directions in rational design include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyridin-2(1H)-one core, for instance at the 3- and 5-positions, allows for extensive SAR studies. nih.govnih.gov By introducing different substituents, properties such as polarity, lipophilicity, and electronic character can be precisely controlled to optimize biological activity. frontiersin.org For example, introducing electron-withdrawing groups can increase the acidity of the N-H proton, enhancing interactions with biological active sites. frontiersin.org

Computational Drug Design: Computer-aided drug design (CADD) is a powerful tool for this scaffold. nih.gov Methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, scaffold hopping, and virtual screening can predict the activity of novel compounds before synthesis, saving time and resources. mdpi.com These approaches have been used to design pyridin-2-one derivatives as potential inhibitors for various enzymes. nih.govmdpi.com

Tuning Spectroscopic Properties: The electronic and photophysical properties of the pyridin-2(1H)-one ring are sensitive to substitution. By strategically placing electron-donating or electron-withdrawing groups, the absorption and emission wavelengths can be tuned. acs.orgresearchgate.net This opens up possibilities for developing pyridinone-based fluorophores, sensors, and functional materials for optical applications. oup.com

| Position of Substitution | Type of Substituent | Effect on Properties | Potential Application |

|---|---|---|---|

| General Scaffold | Electron-withdrawing vs. Electron-donating groups | Alters electronic distribution, acidity of N-H proton, hydrogen bonding capacity, and lipophilicity. frontiersin.orgacs.org | Drug design, tuning binding affinity to biological targets. frontiersin.org |

| 3- and 5-positions | Aryl, heteroaryl, amino, and other functional groups | Systematically modifies biological activity (e.g., analgesic effects). nih.govnih.gov | Development of new therapeutic agents. nih.gov |

| Various Ring Positions | Alkyl groups, halogens, aldehydes | Can distort the planarity of the ring system, affecting molecular conformation and interactions. nih.gov | Fine-tuning molecular shape for specific receptor binding. nih.gov |

| Trans-coordinated Ligand (in metal complexes) | Substituents on a pyridine ligand (NH2, NO2, F) | Tunes the reactivity and bonding properties of metal complexes containing the pyridine motif. acs.org | Design of catalysts and functional organometallic materials. acs.org |

Interdisciplinary Approaches Integrating Chemical Synthesis with Advanced Computational and Materials Science Tools

The full potential of the 3-isopropylpyridin-2(1H)-one scaffold and its analogues will be realized through interdisciplinary collaboration. The integration of synthetic chemistry with computational modeling and materials science is creating a powerful synergy that drives innovation from the molecular level to macroscopic applications.

Emerging interdisciplinary trajectories involve:

Synthesis and Computational Synergy: The design-synthesis-test-analyze cycle is being accelerated by integrating computational chemistry at every stage. Theoretical studies can predict promising synthetic targets, rationalize experimental outcomes, and guide the optimization of molecular properties, creating a feedback loop that enhances the efficiency of research. nih.govmdpi.com

Functional Materials Development: The unique structural and electronic properties of pyridin-2(1H)-ones make them attractive building blocks for materials science. nih.gov They can serve as versatile ligands for creating coordination polymers with tunable magnetic or optical properties. nih.govrsc.org The ability of the scaffold to participate in hydrogen bonding and self-assembly is also being harnessed to create supramolecular structures, such as helical complexes formed through molecular recognition events. nih.gov

Biomolecular Mimetics and Probes: The pyridinone core can act as a bioisostere for amides, phenols, and various heterocyclic rings, making it a valuable component in the design of molecules that mimic biological structures. rsc.orgfrontiersin.org When functionalized with appropriate spectroscopic handles, these molecules can be developed into probes for studying biological systems.

| Research Area | Integrated Disciplines | Tools and Techniques | Potential Applications |

|---|---|---|---|

| Rational Drug Discovery | Organic Synthesis, Computational Chemistry, Molecular Biology | 3D-QSAR, Virtual Screening, Molecular Dynamics Simulations, SAR studies. nih.govmdpi.com | Development of novel therapeutics with high efficacy and selectivity. frontiersin.orgnih.gov |

| Coordination Polymers & Frameworks | Inorganic Synthesis, Materials Science, Crystallography | Self-assembly, X-ray diffraction, Magnetic susceptibility measurements. | Single-ion magnets, functional magnetic materials, catalysts. rsc.org |

| Supramolecular Chemistry | Organic Synthesis, Physical Chemistry | NMR titration, Vapor pressure osmometry, Circular dichroism. | Molecular recognition, self-assembling materials, chiral sensors. nih.gov |

| Optical Materials | Organic Synthesis, Materials Science, Photophysics | UV-Vis and fluorescence spectroscopy, computational modeling. | Fluorophores, light-emitting devices, chemical sensors. oup.comnih.gov |

Q & A